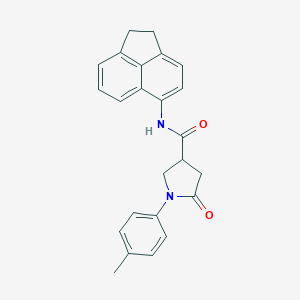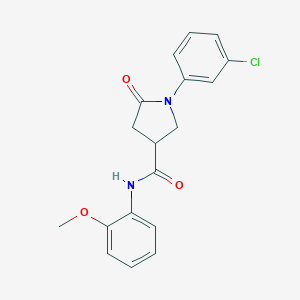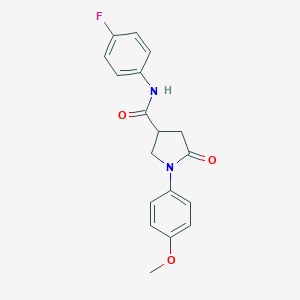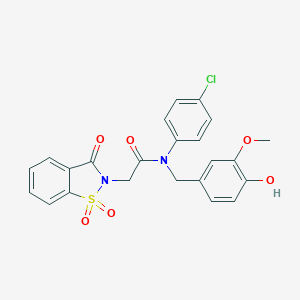![molecular formula C19H14N2O2S2 B278726 N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBTZ169 and has been synthesized using different methods.
Applications De Recherche Scientifique
PBTZ169 has shown potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. PBTZ169 has also been found to have anti-tumor activity against various cancer cell lines. Moreover, PBTZ169 has shown potential as an inhibitor of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of insulin signaling.
Mécanisme D'action
The mechanism of action of PBTZ169 is not completely understood. However, it has been suggested that PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the integrity of its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of the protein phosphatase PP2A.
Biochemical and Physiological Effects:
PBTZ169 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of PP2A. Moreover, PBTZ169 has been found to reduce the levels of glucose in the blood by inhibiting the activity of protein tyrosine phosphatase 1B.
Avantages Et Limitations Des Expériences En Laboratoire
PBTZ169 has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. PBTZ169 has also been found to have low toxicity. However, PBTZ169 has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Moreover, PBTZ169 has poor stability in the presence of light and air.
Orientations Futures
There are several future directions for the research on PBTZ169. One of the future directions is to explore the potential of PBTZ169 as an antimicrobial agent against other bacterial species. Another future direction is to investigate the mechanism of action of PBTZ169 in more detail. Moreover, the potential of PBTZ169 as an anti-tumor agent needs to be further explored. Furthermore, the development of more stable and water-soluble derivatives of PBTZ169 could enhance its potential applications in various fields of scientific research.
Conclusion:
In conclusion, PBTZ169 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized using different methods and has shown potential as an antimicrobial and anti-tumor agent. The mechanism of action of PBTZ169 is not completely understood, but it has been found to have several biochemical and physiological effects. PBTZ169 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on PBTZ169, which could enhance its potential applications in various fields of scientific research.
Méthodes De Synthèse
PBTZ169 can be synthesized using different methods. One of the most common methods is the reaction of 2-aminothiophenol with 2-bromoaniline in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields PBTZ169 in high purity and yield.
Propriétés
Nom du produit |
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Formule moléculaire |
C19H14N2O2S2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1,1-dioxo-N-(2-phenylsulfanylphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
Clé InChI |
BFIJLUOEYSDLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)
![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)




![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)